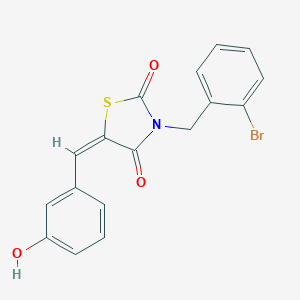![molecular formula C22H30ClN5OS B305848 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B305848.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression and protein function. ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide selectively inhibits HDAC6, which plays a crucial role in regulating protein function and degradation. HDAC6 is known to deacetylate α-tubulin, which is essential for microtubule dynamics and cell motility. By inhibiting HDAC6, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide increases acetylation of α-tubulin, leading to impaired microtubule dynamics and decreased cell motility. 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide also inhibits the aggresome pathway, leading to the accumulation of misfolded proteins and induction of apoptosis.
Biochemical and Physiological Effects
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide induces apoptosis and cell cycle arrest, leading to decreased proliferation and survival. It also sensitizes cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide improves cognitive function and reduces neuroinflammation. In autoimmune diseases, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide reduces the production of pro-inflammatory cytokines and improves disease symptoms.
実験室実験の利点と制限
One advantage of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide is its specificity for HDAC6, which allows for targeted inhibition of this enzyme without affecting other HDACs. This specificity also reduces the potential for off-target effects and toxicity. However, one limitation of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide is its poor solubility, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide. One area of interest is the development of more potent and selective HDAC6 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to elucidate the mechanisms underlying the effects of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide in neurodegenerative disorders and to explore its potential as a therapeutic agent in these diseases.
合成法
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide involves a multistep process that starts with the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenyl-3-hydrazino-5-oxo-pentanoate. This intermediate is then reacted with thiosemicarbazide to yield 4-chlorophenyl-3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-5-oxo-pentanoate. The final step involves the reaction of this intermediate with dicyclohexylcarbodiimide and N,N-dicyclohexylamine to form 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide.
科学的研究の応用
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune diseases, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
特性
製品名 |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide |
|---|---|
分子式 |
C22H30ClN5OS |
分子量 |
448 g/mol |
IUPAC名 |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C22H30ClN5OS/c23-17-13-11-16(12-14-17)21-25-26-22(28(21)24)30-15-20(29)27(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h11-14,18-19H,1-10,15,24H2 |
InChIキー |
HESQLCIORTYLCJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl |
正規SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B305765.png)
![2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B305766.png)
![2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B305767.png)
![2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B305768.png)
![[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B305770.png)
![(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B305775.png)
![N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305777.png)
![N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305778.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305779.png)

![Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305787.png)
![ethyl [(5E)-5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305788.png)
![Ethyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305789.png)
![Isopropyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305792.png)